molecular formula C17H12F3N3O2S B2724508 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 329080-16-2

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2724508
CAS No.: 329080-16-2
M. Wt: 379.36
InChI Key: QLFJYEKMXLFQJM-UHFFFAOYSA-N
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Description

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a sulfanyl (-S-) linker to an acetamide moiety. The acetamide is further functionalized with a 3-(trifluoromethyl)phenyl group, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability . However, commercial availability is marked as "discontinued" by suppliers like CymitQuimica, suggesting challenges in synthesis, scalability, or efficacy .

Properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-7-4-8-13(9-12)21-14(24)10-26-16-23-22-15(25-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFJYEKMXLFQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Oxadiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact structure of the compound and the biological context.

Biochemical Pathways

Given the broad spectrum of biological activity associated with oxadiazole derivatives, it is likely that multiple pathways could be affected. The exact pathways and downstream effects would depend on the specific targets of the compound and the biological context.

Biological Activity

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Its unique structure, featuring the 1,3,4-oxadiazole moiety, contributes to its diverse pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H17F3N2O2S
  • Molecular Weight : 348.37 g/mol
  • CAS Number : 329080-16-2

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanisms of action often involve:

  • Inhibition of Key Enzymes : These include thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
  • Cell Cycle Arrest and Apoptosis Induction : Studies have shown that certain derivatives can induce cell cycle arrest in various cancer cell lines and promote apoptosis through mitochondrial pathways .

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)5.0HDAC inhibition
Compound BHeLa (cervical cancer)3.2Thymidylate synthase inhibition
2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamideA549 (lung cancer)4.5Apoptosis induction

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been found effective against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves:

  • Inhibition of Virulence Factors : By targeting the ESX-1 secretion system in Mycobacterium tuberculosis, it enhances the efficacy of existing antibiotics like ethionamide .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Mechanism
Mycobacterium tuberculosis1.0 µg/mLInhibition of ESX-1 secretion system
Staphylococcus aureus0.5 µg/mLDisruption of cell membrane integrity

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the oxadiazole ring and phenyl substituents can significantly influence its biological activity. For example:

  • Substituents on the Oxadiazole Ring : Variations in electron-withdrawing or electron-donating groups can enhance or diminish anticancer potency.

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings. For instance:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 lung cancer cells compared to untreated controls.
  • Combination Therapy with Ethionamide : In a preclinical model, co-administration with ethionamide showed synergistic effects against Mycobacterium tuberculosis, suggesting a promising avenue for tuberculosis treatment .

Comparison with Similar Compounds

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (Compound 129)

  • Structural Difference : Benzyl group replaces phenyl at the oxadiazole 5-position.
  • Activity: Exhibits potent alkaline phosphatase (ALP) inhibition (IC50 = 0.420 ± 0.012 µM vs. Molecular docking revealed a binding energy of −7.90 kcal/mol, suggesting enhanced interactions with ALP (PDB: 1EW2) compared to the phenyl-substituted parent compound .
  • Key Insight : The benzyl group may improve hydrophobic interactions in the enzyme active site, enhancing inhibitory potency.

2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamides

  • Structural Difference : 3,4,5-Trimethoxyphenyl substituent on oxadiazole.
  • Activity : Demonstrated broad-spectrum antimicrobial activity, attributed to the electron-donating methoxy groups enhancing membrane permeability .
  • Key Insight : Methoxy groups may improve solubility and bioavailability compared to the unsubstituted phenyl group in the target compound.

N-(Quinazolin-3-yl)-2-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides

  • Structural Difference: Quinazolinone core replaces the trifluoromethylphenyl-acetamide.
  • Activity: Moderate antibacterial and antioxidant activity, likely due to the extended π-conjugation of the quinazolinone system .
  • Key Insight: Heterocyclic expansion (e.g., quinazolinone) diversifies biological targets but may reduce specificity.

Analogues with Modified Acetamide Substituents

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

  • Structural Difference : Thiadiazole core replaces oxadiazole; chloro and trifluoromethyl groups on phenyl.
  • Activity: Not explicitly reported, but the chloro-trifluoromethyl combination is associated with enhanced lipophilicity and target binding in kinase inhibitors .
  • Key Insight : Thiadiazole cores may alter electronic properties, affecting redox activity or enzyme interactions.

N-(Substituted-phenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Structural Difference : Indole substituents on oxadiazole; varied substituents (e.g., nitro, ethoxy) on phenyl-acetamide.
  • Activity : Evaluated for lipoxygenase (LOX) and α-glucosidase inhibition. Compounds with nitro groups (e.g., 8v) showed moderate LOX inhibition (IC50 ~ 40 µM) .
  • Key Insight : Bulky substituents (e.g., indole) may sterically hinder enzyme binding, reducing efficacy compared to simpler phenyl groups.

Fluorinated Analogues

Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Pyr3)

  • Structural Difference : Pyrazole core with trifluoromethyl and trichloroacrylamide groups.
  • Activity: Known as a TRPC3 channel inhibitor, highlighting the role of trifluoromethyl groups in modulating ion channel activity .
  • Key Insight : Fluorination enhances metabolic stability and target affinity, a shared feature with the target compound.

Key Insights and Trends

Oxadiazole Substituents : Electron-rich groups (e.g., benzyl, trimethoxyphenyl) enhance enzyme inhibition by improving hydrophobic or π-π interactions.

Acetamide Modifications : Trifluoromethyl groups at the 3-position of phenyl-acetamide optimize binding affinity, while bulkier groups (e.g., indole) may reduce efficacy.

Heterocycle Replacement : Thiadiazole or pyrazole cores diversify biological targets but may alter pharmacokinetic profiles.

Fluorination Impact : The 3-(trifluoromethyl) group in the target compound contributes to metabolic stability, a feature shared with fluorinated analogues like Pyr3 .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole formationThiosemicarbazide, POCl3, 110°C6590
Sulfanyl couplingChloroacetyl chloride, Et3N, DMF7895

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